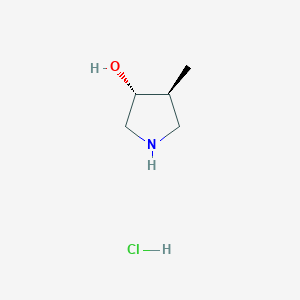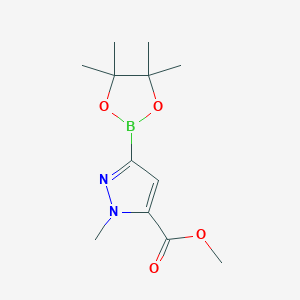
2,3-二氟-1-甲基-4-硝基苯
描述
2,3-Difluoro-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 . It is a yellow to orange to brown solid or liquid .
Molecular Structure Analysis
The molecular structure of 2,3-Difluoro-1-methyl-4-nitrobenzene consists of 7 carbon atoms, 5 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI Key for this compound is DQKUCXAFYAIKFJ-UHFFFAOYSA-N .科学研究应用
1. 亲核芳香取代反应
2,3-二氟-1-甲基-4-硝基苯参与了亲核芳香取代反应。一个例子是与各种胺类发生反应,导致电子富集的硝基苯衍生物的形成。这对于研究芳香化合物中的电子捐赠和结构探针动力学具有重要意义 (White et al., 2019)。
2. 光物理学和光化学研究
该化合物在光物理学和光化学中的作用是显著的。例如,对硝基苯这种最简单的硝基芳香化合物的研究揭示了UV吸收后复杂的衰减路径和相互作用。这些发现对于理解硝基芳香化合物的光降解过程至关重要,其中可能包括2,3-二氟-1-甲基-4-硝基苯 (Giussani & Worth, 2017)。
3. 环境修复
该化合物在环境修复研究中具有相关性。具体而言,它在硝基芳香化合物的电催化还原中的作用对于解决人为环境问题具有重要意义。这些研究对于制定有效的污染物修复策略至关重要,如2,3-二氟-1-甲基-4-硝基苯 (Karikalan et al., 2017)。
4. 计算热力学研究
计算热力学是另一个应用领域。探讨了二氟硝基苯异构体的热化学性质,其中包括2,3-二氟-1-甲基-4-硝基苯,以了解它们的生成焓和反应行为。这些研究对于预测这些化合物在各种化学过程中的行为至关重要 (Silva et al., 2010)。
5. 分子相互作用的探索
该分子用于研究分子相互作用,例如在纳米尺度维度内的包封现象。这项研究有助于理解不同芳香化合物,包括2,3-二氟-1-甲基-4-硝基苯,在受限空间内的相互作用,这在纳米技术和材料科学中具有价值 (MacGillivray et al., 2000)。
安全和危害
2,3-Difluoro-1-methyl-4-nitrobenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
属性
IUPAC Name |
2,3-difluoro-1-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKUCXAFYAIKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730031 | |
| Record name | 2,3-Difluoro-1-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-1-methyl-4-nitrobenzene | |
CAS RN |
932373-72-3 | |
| Record name | 2,3-Difluoro-1-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B1428542.png)



![3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1428548.png)


![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)



